2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER
Overview
Description
2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or microwave irradiation to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can produce various substituted phenyl ethers.
Scientific Research Applications
2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its ability to bind to biological targets.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
Properties
IUPAC Name |
3-(4,5-dimethoxy-2-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O4/c1-25-11-5-9(10(22(23)24)6-12(11)26-2)14-20-19-13-4-3-8(7-21(13)14)15(16,17)18/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWTPIKKSWDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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